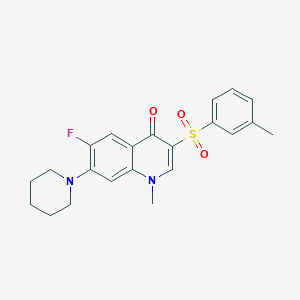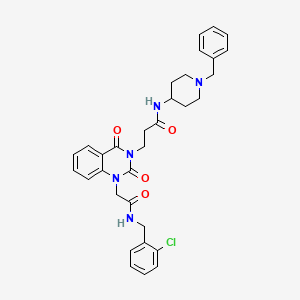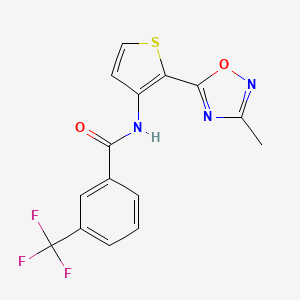
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as PFT-α, is a small molecule inhibitor that has been used in scientific research to investigate the role of p53 in cancer. The compound has shown promising results in preclinical studies and has the potential to be used in cancer therapy.
Mecanismo De Acción
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα works by binding to the p53 protein and preventing its interaction with MDM2, a negative regulator of p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has also been shown to inhibit the interaction between p53 and other negative regulators, such as COP1 and iASPP.
Biochemical and Physiological Effects:
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα is its specificity for mutant p53. This allows researchers to study the effects of p53 activation in cancer cells without affecting normal cells. However, one limitation of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα could focus on its potential use in cancer therapy. Clinical trials could be conducted to determine the safety and efficacy of the compound in humans. In addition, further studies could investigate the downstream effects of p53 activation and the potential for combination therapy with other anti-cancer agents. Finally, the synthesis method for 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα could be further optimized to increase yields and purity.
Métodos De Síntesis
The synthesis of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα involves a series of steps starting with the reaction of 6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one with piperidine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been used in scientific research to investigate the role of p53 in cancer. The p53 protein is a tumor suppressor that is mutated in over 50% of all human cancers. 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-oneα has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells. The compound has also been used to study the downstream effects of p53 activation, including cell cycle arrest and DNA repair.
Propiedades
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-7-6-8-16(11-15)29(27,28)21-14-24(2)19-13-20(25-9-4-3-5-10-25)18(23)12-17(19)22(21)26/h6-8,11-14H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVAFUFRTVNQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B2849869.png)


![2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2849872.png)


![2-[[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2849876.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)
![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride](/img/structure/B2849886.png)
![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)